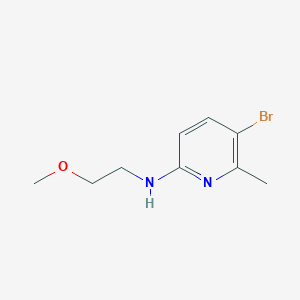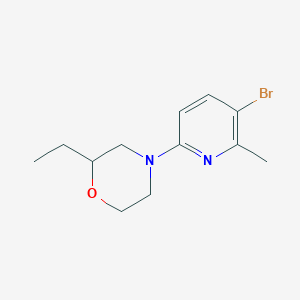
5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine, also known as BEMAP, is a chemical compound that belongs to the class of pyridine derivatives. It is a synthetic compound that has been studied for its potential use in scientific research. BEMAP has been shown to have interesting biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine involves its interaction with the sigma-1 receptor. This compound binds to the receptor and modulates its activity, leading to changes in various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the regulation of calcium ion channels and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. This compound has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. This compound has also been shown to have relatively low toxicity, making it safe for use in animal studies. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there is limited information available on its pharmacokinetics and pharmacodynamics, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine. One area of interest is its potential use in the treatment of neurological disorders, such as depression, anxiety, and neuropathic pain. Further studies are needed to elucidate the exact mechanism of action of this compound and to determine its efficacy in treating these conditions. Additionally, this compound may have applications in other areas of research, such as cancer and inflammation. Further studies are needed to explore these potential applications of this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine involves a multi-step process that starts with the reaction of 2-bromo-6-methylpyridine with 3-ethoxypropylamine. The resulting product is then subjected to a series of chemical reactions, including reduction, acetylation, and bromination, to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders, such as depression, anxiety, and neuropathic pain.
Propriétés
IUPAC Name |
5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-3-15-8-4-7-13-11-6-5-10(12)9(2)14-11/h5-6H,3-4,7-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIUEORLIZXKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)


![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)


